Polar Surface Area and Hydrogen-Bonding Capacity Differentiate the Carboxamide from 4-Benzylpiperidine (CAS 31252-42-3)
4-Benzylpiperidine-1-carboxamide possesses a computed topological polar surface area (TPSA) of 46.33 Ų (Leyan) to 47.32 Ų (Chemsrc), which is approximately 3.9-fold higher than the TPSA of 12.03 Ų for 4-benzylpiperidine, its closest structural analog lacking the carboxamide group [1]. This difference arises from the primary amide –CONH2 contributing one hydrogen bond donor and one hydrogen bond acceptor, whereas 4-benzylpiperidine contributes only a single H-bond donor (secondary amine NH). Despite the higher PSA, the computed LogP values are comparable: ~2.02 for the carboxamide versus ~2.50 (XLogP3) for 4-benzylpiperidine, indicating that the carboxamide achieves enhanced aqueous interaction capacity without a substantial loss of lipophilicity [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen Bonding |
|---|---|
| Target Compound Data | TPSA 46.33–47.32 Ų; LogP 2.02–2.47; H-bond donors: 1, H-bond acceptors: 1 (carboxamide NH2 + C=O) |
| Comparator Or Baseline | 4-Benzylpiperidine (CAS 31252-42-3): TPSA 12.03 Ų; XLogP3 2.5; H-bond donors: 1, H-bond acceptors: 1 (secondary amine NH only) |
| Quantified Difference | TPSA increase of ~34–35 Ų (~3.9-fold); LogP decrease of ~0.5 units |
| Conditions | Computed molecular descriptors; values from PubChem (XLogP3), Leyan, Chemsrc, and Molbase databases |
Why This Matters
The ~3.9-fold higher TPSA, combined with retained lipophilicity, predicts altered membrane permeability and solubility profiles that directly affect oral bioavailability and blood-brain barrier penetration in CNS drug development programs.
- [1] Chemsrc. 4-Benzylpiperidine-1-carboxamide, CAS 31252-58-1. Computed properties: PSA 47.32, LogP 2.4715. View Source
- [2] PubChem. 4-Benzylpiperidine, CID 31738. Computed properties: XLogP3-AA 2.5; Molecular Formula C12H17N. View Source
